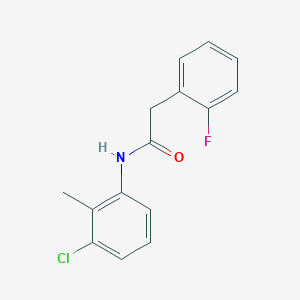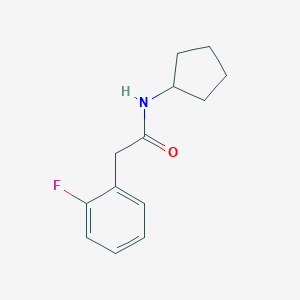
N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide, also known as CFEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. CFEB belongs to the class of benzamide derivatives and has been shown to exhibit promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide is not fully understood. However, it has been shown to act on the opioid receptors, specifically the mu and delta opioid receptors. N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has been shown to exhibit neuroprotective properties, protecting neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide is also highly selective for the mu and delta opioid receptors, making it a useful tool for studying the opioid system. However, N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has some limitations. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide. One area of research is the development of new analgesic and anti-inflammatory drugs based on N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide. Another area of research is the development of new cancer therapies based on N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide and its potential applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide can be synthesized using various methods, including the reaction of 3-chloro-4-fluoroaniline with ethyl 4-aminobenzoate in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide in its pure form. Other methods include the reaction of 3-chloro-4-fluoroaniline with ethyl 4-chlorobenzoate or ethyl 4-bromobenzoate in the presence of a catalyst.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit potent antinociceptive and anti-inflammatory properties, making it a promising candidate for the development of new analgesic and anti-inflammatory drugs. N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has also been shown to possess antitumor properties, making it a potential candidate for cancer therapy. In addition, N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C15H13ClFNO |
|---|---|
Peso molecular |
277.72 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C15H13ClFNO/c1-2-10-3-5-11(6-4-10)15(19)18-12-7-8-14(17)13(16)9-12/h3-9H,2H2,1H3,(H,18,19) |
Clave InChI |
FDWCGCBIFUONKB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Ethyl 3-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290390.png)


![Methyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290397.png)